An In-depth Technical Guide to the Structure Elucidation of 6-Benzyl-2,6-diazaspiro[4.5]decane
An In-depth Technical Guide to the Structure Elucidation of 6-Benzyl-2,6-diazaspiro[4.5]decane
This guide provides a comprehensive overview of the analytical methodologies for the definitive structure elucidation of 6-Benzyl-2,6-diazaspiro[4.5]decane, a key heterocyclic scaffold of interest to researchers, scientists, and drug development professionals. The unique three-dimensional architecture of spirocyclic compounds presents distinct challenges and opportunities in structural analysis. This document outlines a multi-technique approach, grounded in scientific integrity, to unambiguously determine the constitution and stereochemistry of this target molecule.
Introduction to 6-Benzyl-2,6-diazaspiro[4.5]decane
The 2,6-diazaspiro[4.5]decane core is a significant structural motif in medicinal chemistry, offering a rigid yet three-dimensional framework that can be strategically functionalized to interact with biological targets.[1] The introduction of a benzyl group at the 6-position modulates the compound's lipophilicity and potential for aromatic interactions, making 6-Benzyl-2,6-diazaspiro[4.5]decane a valuable building block in the synthesis of novel therapeutic agents. A precise and thorough structural characterization is paramount for understanding its chemical properties and establishing structure-activity relationships (SAR).
This guide will detail a logical workflow for structure elucidation, beginning with foundational mass spectrometry to confirm molecular weight, followed by an in-depth nuclear magnetic resonance (NMR) spectroscopic analysis to map the connectivity and stereochemistry, and culminating with X-ray crystallography for absolute structure determination.
Foundational Analysis: Mass Spectrometry
Mass spectrometry (MS) is the initial and indispensable step for confirming the molecular weight and elemental composition of a newly synthesized compound. For 6-Benzyl-2,6-diazaspiro[4.5]decane (Molecular Formula: C₁₅H₂₂N₂), high-resolution mass spectrometry (HRMS) is employed to obtain a highly accurate mass measurement.
Expected High-Resolution Mass Spectrometry Data
The expected monoisotopic mass of the neutral molecule is 230.1783 Da.[2] In a typical HRMS experiment using electrospray ionization (ESI), the compound is expected to be observed as the protonated molecular ion, [M+H]⁺.
| Adduct Ion | Calculated m/z |
| [M+H]⁺ | 231.1856 |
| [M+Na]⁺ | 253.1675 |
| [M+K]⁺ | 269.1415 |
| [M]⁺ | 230.1778 |
| Data sourced from predicted values on PubChem.[2] |
Fragmentation Pattern Analysis
Electron ionization (EI) or collision-induced dissociation (CID) in tandem MS (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. The fragmentation of 6-Benzyl-2,6-diazaspiro[4.5]decane is expected to be dominated by cleavages at the weakest bonds and the formation of stable carbocations.
A key fragmentation pathway involves the cleavage of the benzylic C-N bond, leading to the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91. Another characteristic fragmentation would be the alpha-cleavage adjacent to the nitrogen atoms within the spirocyclic system, leading to the opening of the piperidine or pyrrolidine rings.[3][4]
Expected Key Fragments:
-
m/z 91: Tropylium ion (C₇H₇⁺), indicative of the benzyl group.
-
m/z 139: Loss of the benzyl group, resulting in the [M-C₇H₇]⁺ fragment.
-
m/z 112: Cleavage within the piperidine ring.
The following diagram illustrates the primary fragmentation workflow:
Caption: Predicted MS Fragmentation Pathway.
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.
-
Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a flow rate of 5-10 µL/min.
-
Ionization Mode: Operate in positive ion mode.
-
Mass Range: Scan from m/z 50 to 500.
-
Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and compare it to the calculated value. The mass error should be within 5 ppm to confirm the elemental composition.
Definitive Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required to assign all proton and carbon signals and establish the connectivity of the 6-Benzyl-2,6-diazaspiro[4.5]decane molecule.
Predicted ¹H and ¹³C NMR Spectral Data
Based on the known chemical shifts of similar structural motifs, a representative NMR dataset can be predicted. The ¹H NMR spectrum is expected to show signals for the aromatic protons of the benzyl group, the benzylic methylene protons, and the aliphatic protons of the two rings in the spiro system. The ¹³C NMR spectrum will display signals for the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the diazaspiro core.
Table of Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):
| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |
| C1, C1' (ortho) | 7.25-7.35 (m, 2H) | ~129.0 |
| C2, C2' (meta) | 7.25-7.35 (m, 2H) | ~128.5 |
| C3 (para) | 7.20-7.30 (m, 1H) | ~127.0 |
| C4 (ipso) | - | ~138.0 |
| C5 (benzylic CH₂) | ~3.50 (s, 2H) | ~60.0 |
| Spirocenter | - | ~65.0 |
| Piperidine CH₂ (adjacent to N-Bn) | 2.50-2.70 (m, 4H) | ~53.0 |
| Piperidine CH₂ (β to N-Bn) | 1.50-1.70 (m, 4H) | ~25.0 |
| Pyrrolidine CH₂ (adjacent to NH) | 2.80-3.00 (m, 4H) | ~48.0 |
| NH | 1.80-2.20 (br s, 1H) | - |
Two-Dimensional NMR for Complete Assignment
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It will be crucial for tracing the connectivity within the piperidine and pyrrolidine rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is essential for connecting the different fragments of the molecule, for instance, linking the benzylic protons to the piperidine ring and the spiro carbon.
The following diagram illustrates the workflow for NMR-based structure elucidation:
Caption: NMR Experiment Workflow for Structure Determination.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe for inverse detection.[5]
-
1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra with standard parameters.
-
2D Spectra Acquisition:
-
COSY: Use a gradient-selected COSY pulse sequence.
-
HSQC: Use a phase-sensitive gradient-selected HSQC experiment optimized for one-bond J(CH) coupling of ~145 Hz.
-
HMBC: Use a gradient-selected HMBC experiment with a long-range coupling delay optimized for J(CH) of 8-10 Hz.
-
-
Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Assign all signals by systematically interpreting the correlations in the 2D spectra.
Absolute Confirmation: Single-Crystal X-ray Crystallography
While MS and NMR can provide the connectivity of a molecule, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of its three-dimensional structure, including relative and absolute stereochemistry.[6][7]
The Crystallographic Process
The process involves growing a high-quality single crystal of the compound, irradiating it with X-rays, and analyzing the resulting diffraction pattern. The diffraction data allows for the calculation of the electron density map of the molecule, from which the positions of all atoms can be determined with high precision.
Expected Structural Features
For 6-Benzyl-2,6-diazaspiro[4.5]decane, X-ray crystallography would confirm:
-
The spirocyclic nature of the carbon skeleton.
-
The connectivity of the benzyl group to the nitrogen at the 6-position.
-
The chair conformation of the piperidine ring and the envelope or twisted conformation of the pyrrolidine ring.
-
The precise bond lengths, bond angles, and torsion angles of the entire molecule.
Caption: X-ray Crystallography Workflow.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents should be screened (e.g., hexane, ethyl acetate, methanol, or mixtures thereof).
-
Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Use a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). Collect a full sphere of diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structural model.
Conclusion
The comprehensive structural elucidation of 6-Benzyl-2,6-diazaspiro[4.5]decane is achieved through a synergistic application of mass spectrometry, multi-dimensional NMR spectroscopy, and single-crystal X-ray crystallography. This rigorous, multi-faceted approach ensures the unambiguous determination of its molecular formula, atomic connectivity, and three-dimensional architecture. The protocols and expected data presented in this guide provide a robust framework for researchers in the field of medicinal and synthetic chemistry to confidently characterize this and other novel spirocyclic compounds, thereby accelerating the drug discovery and development process.
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